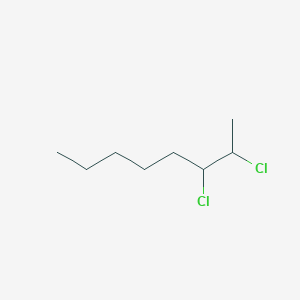
2,3-Dichlorooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichlorooctane is an organic compound with the molecular formula C8H16Cl2 It is a chlorinated derivative of octane, where two chlorine atoms are substituted at the second and third positions of the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dichlorooctane can be synthesized through the chlorination of octane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions. The reaction conditions, such as temperature and the concentration of chlorine, are carefully controlled to achieve the selective chlorination at the 2 and 3 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where octane and chlorine gas are introduced and reacted under controlled conditions. The use of catalysts and specific reaction parameters ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichlorooctane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are utilized.
Major Products Formed
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or partially reduced intermediates.
Applications De Recherche Scientifique
2,3-Dichlorooctane has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dichlorooctane involves its interaction with various molecular targets. The chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichlorobutane: A shorter chain analog with similar chlorination at the 2 and 3 positions.
2,3-Dichloropentane: Another analog with a five-carbon chain.
2,3-Dichlorohexane: A six-carbon chain analog.
Uniqueness
2,3-Dichlorooctane is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. The increased chain length affects its solubility, boiling point, and reactivity, making it suitable for specific applications that shorter-chain compounds may not fulfill.
Propriétés
Numéro CAS |
21948-47-0 |
|---|---|
Formule moléculaire |
C8H16Cl2 |
Poids moléculaire |
183.12 g/mol |
Nom IUPAC |
2,3-dichlorooctane |
InChI |
InChI=1S/C8H16Cl2/c1-3-4-5-6-8(10)7(2)9/h7-8H,3-6H2,1-2H3 |
Clé InChI |
MVGLPONKMNPSHG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C(C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


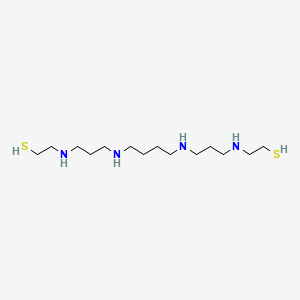
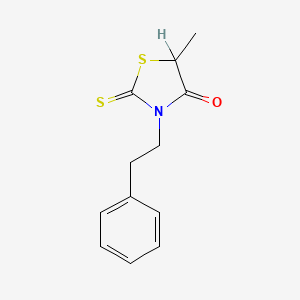
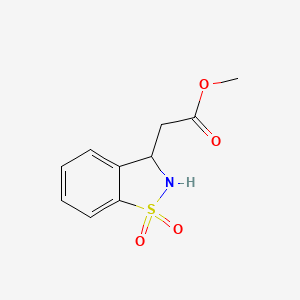
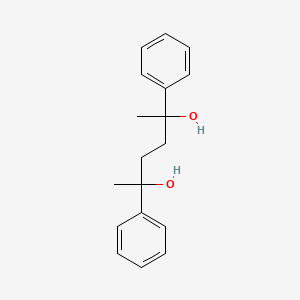
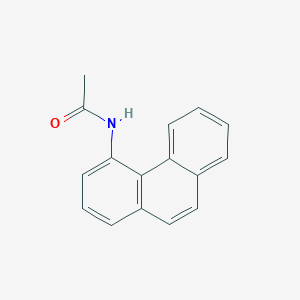
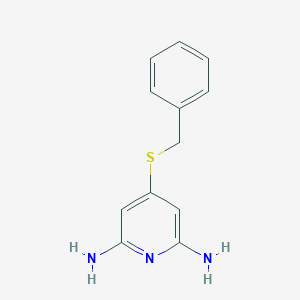
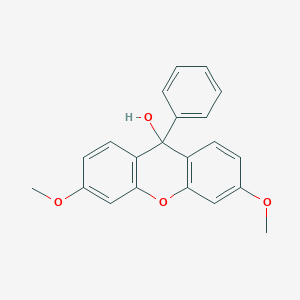

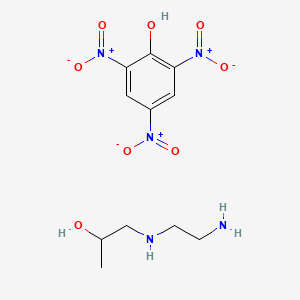
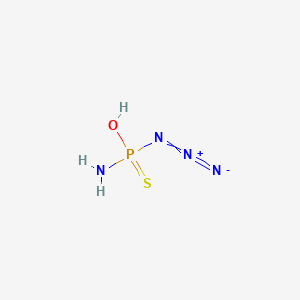
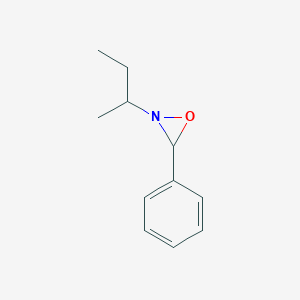
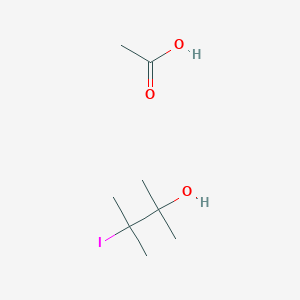
![7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one](/img/structure/B14699709.png)

